アンチモン;ニッケル(3+)

説明

Antimony is a chemical element with the symbol Sb and atomic number 51. It is a silvery-white, brittle, and semi-metallic element that is widely used in various industries such as electronics, ceramics, and batteries. Antimony can form compounds with various other elements, and one of the most common compounds is antimony, compd. with nickel (1:1). with nickel (1:1).

科学的研究の応用

環境に優しい鉱山残渣からのアンチモンの浸出

アンチモンは、鉱山残渣に多く含まれる重要な鉱物です . 深共晶溶媒は、毒性が低く、費用対効果が高く、環境に優しいことで知られており、持続可能なアンチモン抽出のための有望な手段を提供しています . 浸出プロセスを最適化することにより、100℃で4時間浸出させた後、最大100%の収率が達成されました .

アンチモンの火熱冶金抽出

アンチモンの一次生産は、中国が支配しており、揮発焙焼-還元製錬または直接還元製錬などの火熱冶金ルートが採用されています . ほとんどの火熱プロセスは、濃縮物の種類と品位に非常に敏感です . 高炉は、さまざまな供給源と品位に適応でき、回収率が高いことから、最も一般的に使用されている技術です .

遷移金属-アンチモン-オキソクラスターの合成

単層サンドイッチ型の遷移金属-アンチモン-オキソ酒石酸クラスターにおける中心金属の変換プロセスは、このタイプの新しい遷移金属-アンチモン-オキソクラスターを設計するためのヒントを提供する可能性があります .

毒性研究

アンチモンの毒性は、化学的、物理的、生理的にヒ素に似ているため、ヒ素の毒性に似ています . この類似性は、ヒ素の毒性の影響を研究し、潜在的な治療法を見つけるために使用できます .

作用機序

Target of Action

Antimony, a natural element that has been used as a drug for over more than 100 years, has remarkable therapeutic efficacy in patients with acute promyelocytic leukemia . As with other metals, antimony interacts with sulfhydryl groups of enzymes and other proteins . In guinea pigs, trivalent antimony is able to prolong the action potential of ventricular myocytes by increasing calcium currents, possibly through interactions with calcium channel cysteine residues .

Mode of Action

It is known that antimony interacts with sulfhydryl groups of enzymes and other proteins . This interaction can disrupt the normal function of these proteins, leading to changes in cellular processes. For example, in guinea pigs, trivalent antimony prolongs the action potential of ventricular myocytes by increasing calcium currents .

Biochemical Pathways

It is known that antimony can affect the action potential of ventricular myocytes, which is a crucial part of the cardiac conduction system This suggests that antimony;nickel(3+) may have effects on cardiovascular function

Pharmacokinetics

It is known that antimony is rapidly excreted by the kidneys This suggests that the compound may have a short half-life in the body

Result of Action

It is known that antimony can interact with sulfhydryl groups of enzymes and other proteins, potentially disrupting their normal function . This can lead to changes in cellular processes, such as the prolongation of the action potential of ventricular myocytes .

Action Environment

The action of antimony;nickel(3+) can be influenced by various environmental factors. For example, the presence of other metals in the environment can affect the bioavailability and toxicity of antimony . Additionally, the pH of the environment can affect the solubility and therefore the bioavailability of antimony

Safety and Hazards

According to its Safety Data Sheets, Antimony, compound with nickel (1:1) can be harmful if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing .

生化学分析

Biochemical Properties

Antimony and nickel have been found to interact with various biomolecules. For instance, nickel-containing enzymes catalyze a series of important biochemical processes in both prokaryotes and eukaryotes . The maturation of these enzymes requires the proper assembly of the nickel-containing active sites, which involves a battery of nickel metallochaperones that exert metal delivery and storage functions .

Cellular Effects

Antimony and nickel have been reported to have significant effects on cells. Antimony-trioxide-induced apoptosis in myelogenic and lymphatic cell lines, recruitment of caspases, and loss of mitochondrial membrane potential are enhanced by modulators of the cellular glutathione redox system . Heavy metals like nickel can threaten the stability of the environment and the health of all living beings .

Molecular Mechanism

It is known that antimony and nickel can interfere with cellular redox regulation and induce oxidative stress, which may cause oxidative DNA damage or trigger signaling cascades leading to stimulation of cell growth . They can also inhibit major DNA repair systems resulting in genomic instability and accumulation of critical mutations .

Temporal Effects in Laboratory Settings

It is known that antimony and nickel can cause changes in the environment over time due to their persistent nature, higher toxicity, and recalcitrance .

Dosage Effects in Animal Models

It is known that antimony poisoning may occur in the industrial and occupational setting, primarily with exposures to trivalent forms .

Metabolic Pathways

It is known that microbes use different mechanisms including bio-sorption, bioaccumulation, bioleaching, bio-transformation, bio-volatilization and bio-mineralization to mitigate toxic effects of heavy metals like antimony .

Transport and Distribution

It is known that soil particle size plays an important role in influencing the environmental behavior of heavy metal (loid)s in soil .

Subcellular Localization

It is known that the majority of leaf nickel in the hyperaccumulator was associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuolar and cytoplasm, respectively .

特性

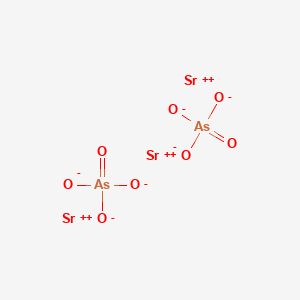

IUPAC Name |

antimony;nickel(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Sb/q+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPIWCJNMFOUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni+3].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSb+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009934 | |

| Record name | Antimony, compdound with nickel (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.453 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12035-52-8 | |

| Record name | Antimony, compd. with nickel (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with nickel (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compdound with nickel (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony, compound with nickel (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)